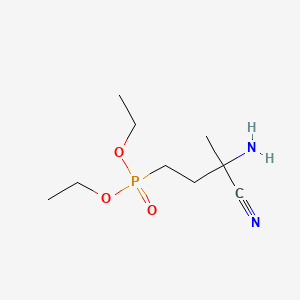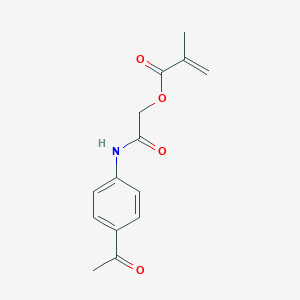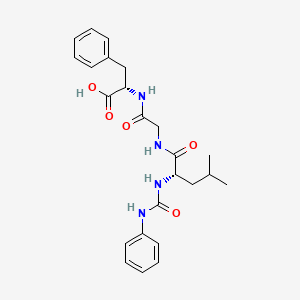![molecular formula C50H46 B12528843 9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} CAS No. 799271-92-4](/img/structure/B12528843.png)
9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} is a complex organic compound characterized by its unique structure, which includes two fluorene units connected by a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorene Units: The initial step involves the synthesis of the fluorene units through a Friedel-Crafts alkylation reaction.
Linking the Fluorene Units: The fluorene units are then linked using a hexane-1,6-diyl linker through a nucleophilic substitution reaction.
Introduction of the Ethenylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} involves its interaction with various molecular targets. In electronic applications, its mechanism is based on its ability to transport electrons and holes efficiently. In biological applications, it may interact with cellular components through π-π stacking interactions and hydrophobic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-(Hexane-1,6-diyl)bis(9H-fluorene): Lacks the ethenylphenyl groups, resulting in different electronic properties.
9,9’-(Hexane-1,6-diyl)bis{9-[(2-methylphenyl)methyl]-9H-fluorene}: Contains methyl groups instead of ethenyl groups, affecting its reactivity and applications.
Uniqueness
9,9’-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene} is unique due to the presence of ethenylphenyl groups, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and materials science.
Propriétés
Numéro CAS |
799271-92-4 |
|---|---|
Formule moléculaire |
C50H46 |
Poids moléculaire |
646.9 g/mol |
Nom IUPAC |
9-[(2-ethenylphenyl)methyl]-9-[6-[9-[(2-ethenylphenyl)methyl]fluoren-9-yl]hexyl]fluorene |
InChI |
InChI=1S/C50H46/c1-3-37-21-7-9-23-39(37)35-49(45-29-15-11-25-41(45)42-26-12-16-30-46(42)49)33-19-5-6-20-34-50(36-40-24-10-8-22-38(40)4-2)47-31-17-13-27-43(47)44-28-14-18-32-48(44)50/h3-4,7-18,21-32H,1-2,5-6,19-20,33-36H2 |
Clé InChI |
PAUKGJDBJOSBSD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)CCCCCCC5(C6=CC=CC=C6C7=CC=CC=C75)CC8=CC=CC=C8C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)
